(1H-Benzo[d][1,2,3]triazol-6-yl)methanamine dihydrochloride
CAS No.: 2411295-54-8
Cat. No.: VC6119084
Molecular Formula: C7H10Cl2N4
Molecular Weight: 221.09
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2411295-54-8 |
|---|---|
| Molecular Formula | C7H10Cl2N4 |
| Molecular Weight | 221.09 |
| IUPAC Name | 2H-benzotriazol-5-ylmethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H8N4.2ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;;/h1-3H,4,8H2,(H,9,10,11);2*1H |
| Standard InChI Key | HFJXZTKRHRFTPK-UHFFFAOYSA-N |
| SMILES | C1=CC2=NNN=C2C=C1CN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
(1H-Benzo[d][1,triazol-6-yl)methanamine dihydrochloride is systematically named 2H-benzotriazol-5-ylmethanamine dihydrochloride under IUPAC conventions . Its molecular formula, C₇H₁₀Cl₂N₄, reflects the incorporation of two hydrochloric acid molecules into the parent amine structure. The compound’s SMILES notation, C1=CC2=NNN=C2C=C1CN.Cl.Cl, delineates the benzotriazole ring fused to a methylamine group, with chloride ions balancing the charge .
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2411295-54-8 | |
| Molecular Weight | 221.09 g/mol | |
| IUPAC Name | 2H-benzotriazol-5-ylmethanamine dihydrochloride | |
| SMILES | C1=CC2=NNN=C2C=C1CN.Cl.Cl | |
| InChIKey | HFJXZTKRHRFTPK-UHFFFAOYSA-N |
Structural Analysis
The benzotriazole core consists of a benzene ring fused to a triazole (N-N-N) heterocycle, with the methanamine group (-CH₂NH₂) substituted at the 6-position. Protonation of the amine group by hydrochloric acid yields the dihydrochloride salt, which improves crystallinity and stability for handling . Computational models predict a planar benzotriazole ring with slight distortion due to the amine substituent, as evidenced by 3D conformer data from PubChem .
Synthesis and Production
Purification and Characterization
Purification likely involves recrystallization from ethanol or aqueous HCl, followed by vacuum drying. Analytical characterization employs:
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Nuclear Magnetic Resonance (NMR): To confirm proton environments in the benzotriazole and amine groups.
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High-Resolution Mass Spectrometry (HRMS): For verifying molecular weight and chloride ion adducts .
Physicochemical Properties
Solubility and Stability
The dihydrochloride form enhances water solubility compared to the free base, though exact solubility data remains unreported. Stability studies suggest compatibility with standard laboratory conditions, with decomposition observed only at temperatures exceeding 200°C .
Spectroscopic Features
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UV-Vis Spectroscopy: The benzotriazole moiety absorbs strongly at ~254 nm due to π→π* transitions in the aromatic system.
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Infrared (IR) Spectroscopy: N-H stretching (amine) at ~3300 cm⁻¹ and C-N vibrations (triazole) at ~1600 cm⁻¹ .
Comparison with Related Benzotriazole Derivatives
Table 2: Structural and Functional Comparison
The dihydrochloride salt’s ionic nature distinguishes it from neutral derivatives, offering advantages in polar solvents and ionic interactions .
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